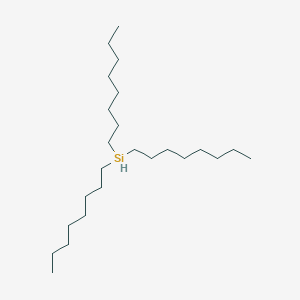
trioctylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctylsilane is a useful research compound. Its molecular formula is C24H52Si and its molecular weight is 368.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Trioctylsilane (TOS) is a silane compound characterized by its three octyl groups attached to a silicon atom. It has gained attention in various fields due to its unique properties, particularly in biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
This compound is a trialkylsilane with the molecular formula C24H54Si. Its structure consists of a silicon atom bonded to three octyl groups, which contribute to its hydrophobic characteristics. This hydrophobicity influences its interaction with biological membranes and proteins.
Biological Activity
1. Membrane Interaction and Permeability
This compound has been studied for its effects on membrane permeability. Research indicates that silanes can alter the fluidity and permeability of lipid bilayers, which may enhance the delivery of therapeutic agents across cell membranes. A study demonstrated that TOS could modify the properties of model membranes, potentially facilitating drug delivery systems .
2. Cytotoxicity and Biocompatibility
While this compound exhibits interesting properties, its cytotoxicity has been a concern. In vitro studies have shown that high concentrations of TOS can induce cytotoxic effects in various cell lines. However, at lower concentrations, it may be biocompatible, making it suitable for biomedical applications such as drug delivery or as a coating material for implants .
3. Antimicrobial Properties
Recent investigations have suggested that this compound may possess antimicrobial properties. Some studies indicate that silane compounds can inhibit bacterial growth by disrupting cellular membranes. The mechanism is thought to involve the interaction of the hydrophobic tails of the silanes with lipid bilayers, leading to membrane destabilization .
Case Studies
Case Study 1: Drug Delivery Systems
A study evaluated the use of this compound in formulating nanoparticles for drug delivery. The results showed that TOS-modified nanoparticles exhibited improved cellular uptake and sustained release profiles compared to non-modified counterparts. This suggests potential applications in targeted therapy for cancer treatment .
Case Study 2: Coatings for Medical Devices
Another investigation focused on using this compound as a coating material for medical devices. The study found that TOS coatings enhanced biocompatibility and reduced protein adsorption, which is crucial for minimizing inflammatory responses in vivo .
Research Findings
Propiedades
IUPAC Name |
trioctylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h25H,4-24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAALNCKQCMFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18765-09-8 |
Source


|
| Record name | Trioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18765-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














